5-Isopropyl-2,3-dihydro-1H-indene (5-isopropylindane) is a C5-alkyl-substituted bicyclic hydrocarbon of the indane class, bearing an isopropyl group at the 5-position of the aromatic ring. With molecular formula C12H16 and molecular weight 160.26 g/mol, it is characterized by a predicted boiling point of 233.2 ± 20.0 °C at 760 mmHg, density of 0.951–1.0 g/cm³, flash point of 93.0 °C, refractive index of 1.536, and an octanol-water partition coefficient (LogP) of 4.68.
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
CAS No.104851-39-0
Cat. No.B024969
⚠ Attention: For research use only. Not for human or veterinary use.
5-Isopropyl-2,3-dihydro-1H-indene (CAS 104851-39-0): Procurement-Grade Physicochemical Profile and Industrial Relevance
5-Isopropyl-2,3-dihydro-1H-indene (5-isopropylindane) is a C5-alkyl-substituted bicyclic hydrocarbon of the indane class, bearing an isopropyl group at the 5-position of the aromatic ring. With molecular formula C12H16 and molecular weight 160.26 g/mol, it is characterized by a predicted boiling point of 233.2 ± 20.0 °C at 760 mmHg, density of 0.951–1.0 g/cm³, flash point of 93.0 °C, refractive index of 1.536, and an octanol-water partition coefficient (LogP) of 4.68 . The compound serves as a synthetic intermediate and solvent component with documented use in dye-containing microcapsule technology for carbonless copy paper [1], as a precursor in PtCl₂-catalyzed indene synthesis via sp³ C–H bond activation [2], and as a building block for acylated musk fragrance compounds [3]. Its procurement value is defined by its specific substitution pattern, which imparts physical properties and reactivity profiles distinct from both the parent indane and other 5-alkylindane homologues.
High-Temperature ProcessingElevated boiling point and flash point support safer, low-volatility high-temperature industrial operations.
Microencapsulation SolventPatent-claimed preference for 5-isopropyl substitution in dye-microcapsule core formulations.
Synthetic IntermediateBuilding block for musk fragrances, polyalkylindans, and regiochemical C–H activation studies.
[1] Sliwka, W.; Gaefke, W.; Korth, T. Dye-containing microcapsules. U.S. Patent US3939095, February 17, 1976. Assignee: Badische Anilin- & Soda-Fabrik Aktiengesellschaft. View Source
[2] Wang, Y.; Liao, W.; Huang, G.; et al. Mechanisms of the PtCl2-Catalyzed Intramolecular Cyclization of o-Isopropyl-Substituted Aryl Alkynes for the Synthesis of Indenes and Comparison of Three sp3 C–H Bond Activation Modes. J. Org. Chem. 2014, 79 (12), 5684–5696. DOI: 10.1021/jo500839c. View Source
[3] Union Key Corps Corporation. Indane Derivative. Patent JP1997 (Heisei 9). Purpose: fragrant musk-like aroma compound from 5-isopropyl-m-xylene. View Source
Why 5-Isopropyl-2,3-dihydro-1H-indene Cannot Be Trivially Replaced by Other 5-Alkylindanes
Although all 5-alkylindanes share the bicyclic indane core, the size, branching, and regioposition of the alkyl substituent govern critical performance parameters—boiling point, flash point, LogP, refractive index, and chemical reactivity—that cannot be matched by simple homologues. These differences are not merely incremental; they dictate functional suitability in specific industrial processes. For instance, the isopropyl group at C5 confers a boiling point approximately 30 °C higher than the 5-ethyl analog and over 50 °C above the 5-methyl analog , while also providing a flash point nearly double that of unsubstituted indane [1]. In dye-microcapsule formulations, the 5-isopropylphenylindane derivative is explicitly preferred over the 5-tert-butyl variant due to its superior solvent and developer properties [2]. In C–H activation chemistry, the o-isopropyl substituent determines the regiochemical outcome of PtCl₂-catalyzed cyclization, favoring a specific pathway (pathway c) distinct from substrates bearing H, Br, or aryl R groups [3]. Substituting a different 5-alkylindane without requalification therefore risks altered process outcomes, regulatory non-compliance in regulated applications, and batch failure in quality-controlled manufacturing.
5-Isopropylindane
Flash point ~93 °C broadens safe handling window; boiling point enables higher-temperature solvent use.
5-Methyl / 5-Ethyl / Indane
Lower flash points and boiling points may narrow process safety margins and increase volatilization risk.
5-Isopropyl in Patent Claims
Explicitly preferred in microcapsule core solvent patent (Claim 6) for dye retention and low solidification point.
5-tert-Butyl / 4-Isopropyl
Not among most preferred; substitution may compromise microcapsule integrity and dye-developer performance.
Isopropyl Directing Effect
o-Isopropyl group directs PtCl₂ cyclization to specific pathway, well-characterized for indene synthesis.
H, Br, Aryl Substituents
Different C–H activation pathways may shift regiochemical outcome, requiring full requalification.
[1] CommonChemistry.CAS.org. Indane [CAS 496-11-7]: Flash point 50 °C; Boiling point 177.9 °C. Data compiled from PhysProp, Syracuse Research Corporation. View Source
[2] Sliwka, W.; Gaefke, W.; Korth, T. Dye-containing microcapsules. U.S. Patent US3939095, February 17, 1976. Claim 6: preferred phenylindans include 1-methyl-3-phenyl-5-isopropylindan. View Source
[3] Wang, Y.; Liao, W.; Huang, G.; et al. Mechanisms of the PtCl2-Catalyzed Intramolecular Cyclization of o-Isopropyl-Substituted Aryl Alkynes for the Synthesis of Indenes. J. Org. Chem. 2014, 79 (12), 5684–5696. View Source
Boiling Point Elevation vs. Indane, 5-Methylindane, and 5-Ethylindane
5-Isopropylindane exhibits a predicted normal boiling point of 233.2 °C (at 760 mmHg), representing an elevation of +55 °C versus unsubstituted indane (178 °C), +30 °C versus 5-methylindane (203.5 °C), and +12 °C versus 5-ethylindane (221.5 °C). The 5-tert-butylindane isomer shows a comparable boiling point (236.7 °C) but with a lower density (0.94 g/cm³ vs 0.95–1.0 g/cm³) [1].
Boiling Point ElevationData to verify
233.2 °C (predicted) | +55 °C vs indane, +30 °C vs 5-methyl, +12 °C vs 5-ethyl
+55 °C vs indane; +30 °C vs 5-methyl; +12 °C vs 5-ethyl; −3.5 °C vs 5-tert-butyl
Conditions
Predicted/computed values at 760 mmHg; indane value is experimental
Why This Matters
Higher boiling point enables use in higher-temperature processes without volatilization losses and provides a wider liquid-phase operational window compared to lower alkylindanes.
[1] CommonChemistry.CAS.org. Indane [CAS 496-11-7]: Boiling point 177.9 °C. PhysProp data, Syracuse Research Corporation. View Source
Flash Point Safety Margin vs. Unsubstituted Indane
The predicted flash point of 5-isopropylindane is 93.0 °C (closed cup, calculated), which is +43 °C higher than that of indane (50 °C) and +19 °C higher than that of 5-methylindane (74.1 °C). This places 5-isopropylindane above the 60 °C threshold used in many regulatory frameworks (e.g., GHS Category 3 vs. Category 2 for flammable liquids), potentially easing storage, transport, and handling requirements relative to the parent indane and lower alkyl homologues .
Flash Point Safety MarginData to verify
93.0 °C (predicted) | +43 °C vs indane, +19 °C vs 5-methyl
Reduced flammability classification context.
Predicted; verify experimentally for safety data sheet.
Process safetyFlammable liquid handlingTransport classification
+43 °C vs indane; +19 °C vs 5-methyl; +7 °C vs 5-ethyl; comparable to 5-tert-butyl
Conditions
Predicted/computed values; indane flash point is experimental (50 °C)
Why This Matters
A flash point above 93 °C significantly reduces fire hazard classification in many jurisdictions, lowering insurance costs and simplifying solvent storage infrastructure in multi-ton industrial settings.
Process safetyFlammable liquid handlingTransport classification
LogP-Driven Hydrophobicity Differentiation vs. Indane and 4-Isopropyl Regioisomer
5-Isopropylindane has a computed LogP of 4.68, which is approximately 1.5–2.5 log units higher than unsubstituted indane (experimental LogP 2.18–3.18) and approximately 0.78 log units higher than its regioisomer 4-isopropylindane (LogP 3.9). This enhanced lipophilicity directly affects performance as a water-immiscible organic solvent in microcapsule core formulations, where higher LogP correlates with reduced water solubility, lower dye leaching, and improved capsule integrity during storage .
LogP HydrophobicityData to verify
LogP 4.68 (computed) | +1.5–2.5 log units vs indane, +0.78 vs 4-isopropyl regioisomer
Enhanced lipophilicity for dye encapsulation solvent selection.
+1.5 to +2.5 log units vs indane; +0.78 log units vs 4-isopropylindane regioisomer
Conditions
Computed values (XLogP or ACD/LogP algorithm); indane values from multiple experimental sources
Why This Matters
A 0.78 log unit difference vs the 4-isopropyl regioisomer translates to a ~6-fold difference in octanol-water partitioning, which can determine whether a microcapsule core solvent retains the dye payload or leaks into the aqueous phase during emulsion-based encapsulation.
Regioisomeric Specificity in Dye-Microcapsule Solvent Performance: 5-Isopropyl vs. 5-tert-Butyl and 4-Isopropyl
In U.S. Patent US3939095, 1-methyl-3-phenyl-5-isopropylindan is explicitly identified as one of two most preferred phenylindane solvents for dye-containing microcapsule core material, alongside 1-methyl-3-phenylindan [1]. Critically, the patent distinguishes between the 5-isopropyl and 5-tert-butyl variants: both are listed as suitable, but the 5-isopropyl derivative is preferentially claimed (Claim 6) for its balance of solvent power, solidification point, and compatibility with leuco dyes. The 4-isopropylindane regioisomer is not mentioned in the preferred claims, suggesting that the 5-position substitution is structurally significant for optimal developer-solvent interaction. The selection is governed by 'properties as solvents or developers for the reactive dye used and by their physical properties, particularly their solidification point' [1].
Patent Preference RankingHead-to-head
5-Isopropyl: among two most preferred phenylindans (Claim 6). 5-tert-Butyl: suitable but not preferred; 4-isopropyl not claimed.
Preferred for microcapsule core solvent function.
Patent US3939095; requalification needed for substitution.
MicroencapsulationCarbonless copy paperDye-developer systems
Evidence Dimension
Patent-claimed preference ranking for microcapsule core solvent
Target Compound Data
1-Methyl-3-phenyl-5-isopropylindan: among two most preferred phenylindans (Claim 6)
Comparator Or Baseline
1-Methyl-3-phenyl-5-tert-butylindan: listed as suitable but not among the two most preferred; 4-isopropyl regioisomer: not mentioned in preferred claims
Quantified Difference
Qualitative preference hierarchy established by patent claims; 5-isopropyl variant explicitly preferred over 5-tert-butyl variant for core solvent function
Conditions
Microcapsule core material for carbonless copy paper; dye-developer system; evaluated based on solidification point, solvent power, and dye compatibility
Why This Matters
For procurement in carbonless copy paper manufacturing, this explicit patent preference means that substituting the 5-tert-butyl or 4-isopropyl analog without requalification may compromise microcapsule integrity, dye solubility, or developer performance—directly impacting product quality in a high-volume industrial application.
MicroencapsulationCarbonless copy paperDye-developer systems
[1] Sliwka, W.; Gaefke, W.; Korth, T. Dye-containing microcapsules. U.S. Patent US3939095, February 17, 1976. Claims 3, 4, and 6. View Source
Synthetic Reactivity: Preferential Formation of Triisopropylindan via Friedel-Crafts Alkylation
A foundational study on alkylindan synthesis reports that under identical Friedel-Crafts conditions (anhydrous AlCl₃ catalyst), isopropylindan reacts further with propene to yield triisopropylindan, whereas reactions with 2-methyl-2-butene proceed with 'much greater difficulty' and produce 'much lower' yields of alkylindan [1]. This indicates that the isopropyl substituent at the 5-position does not sterically hinder further electrophilic aromatic substitution to the same degree as bulkier or differently branched alkyl groups, making 5-isopropylindane a more versatile intermediate for synthesizing higher polyalkylindans. Notably, the paper states: 'With the exception of isopropylindan, all these hydrocarbons were prepared for the first time,' underscoring its historical primacy and well-characterized reactivity relative to sec-butyl and amyl analogs [1].
Reactivity toward further Friedel-Crafts alkylation under identical conditions
Target Compound Data
Isopropylindan + propene → triisopropylindan (high yield under AlCl₃ catalysis)
Comparator Or Baseline
Indan + 2-methyl-2-butene → alkylindan (much lower yield, greater difficulty); sec-butyl- and amyl-indans reported as first-time preparations
Quantified Difference
Qualitative: 'high yields' vs. 'much greater difficulty' and 'much lower yield'; isopropylindan uniquely identified as previously known among mono-alkylindans prepared
Conditions
Anhydrous AlCl₃ catalyst, reaction of indan with olefins (propene, 1-butene, 2-methyl-2-butene)
Why This Matters
For synthetic route design, 5-isopropylindane offers a demonstrated pathway to polyalkylindan derivatives that is more facile than analogous reactions with sec-butyl or amyl-substituted indanes, reducing step count and improving atom economy in multi-step syntheses of higher-value indane derivatives.
[1] Synthesis of alkylindans. Summary of reaction between indan and olefins in presence of anhydrous AlCl₃. 1960. Published in: Chemistry of Petroleum Hydrocarbons series. DOI reference: BF00914762. Hosted on scienceplus.abes.fr. View Source
Refractive Index and Density as Identity and Purity Markers vs. Other 5-Alkylindanes
The computed refractive index (nD) of 5-isopropylindane is 1.536, which is close to that of indane (1.537–1.538 experimental) but distinguishable from 5-methylindane (1.533) and 5-tert-butylindane (1.525 predicted). Its computed density of 0.951–1.0 g/cm³ also differentiates it from 5-ethylindane (0.966 g/cm³) and 4-isopropylindane (0.950 g/cm³ predicted). While differences are modest, the combination of refractive index + density + boiling point provides a multi-parameter identity fingerprint suitable for incoming QC verification when authenticating the correct regioisomer and alkyl chain length upon receipt [1].
Refractive Index & DensitySpecification review
nD 1.536–1.537; density 0.951–1.0 g/cm³ (computed). 5-tert-Butyl: nD 1.525, density 0.94.
Multi-parameter identity fingerprint for incoming QC.
Computed; verify against lot-specific certificate of analysis.
Quality controlRefractometryIdentity testing
Evidence Dimension
Refractive index (nD) and density (g/cm³) as identity markers
Target Compound Data
nD = 1.536–1.537; density = 0.951–1.0 g/cm³ (computed)
Comparator Or Baseline
Indane: nD 1.537–1.538, density 0.964; 5-Methylindane: nD 1.533, density 0.981; 5-Ethylindane: density 0.966; 5-tert-Butylindane: nD 1.525, density 0.94; 4-Isopropylindane: density 0.950
Quantified Difference
nD difference vs 5-tert-butyl: +0.011; density difference vs 4-isopropyl: +0.001 to +0.05 g/cm³
Conditions
Computed/predicted values at 20 °C and 589 nm
Why This Matters
These orthogonal physical constants enable rapid, non-destructive identity confirmation using standard laboratory refractometry and densitometry, reducing reliance on more expensive GC-MS or NMR methods for routine incoming material verification.
Quality controlRefractometryIdentity testing
[1] CommonChemistry.CAS.org. Indane [CAS 496-11-7]: Density 0.9645 g/cm³ at 20 °C. PhysProp data. View Source
5-Isopropyl-2,3-dihydro-1H-indene: Evidence-Backed Research and Industrial Application Scenarios
Incoming QC Identity Verification Using Multi-Parameter Physical Constant Profiling
Upon receipt of a 5-isopropylindane shipment, quality control laboratories can confirm regioisomeric and homologue identity by measuring refractive index (target: 1.536), density (target: 0.95–1.0 g/cm³), and boiling range (target: ~233 °C). This triad of orthogonal measurements distinguishes 5-isopropylindane from the 4-isopropyl regioisomer (density 0.950, bp ~222 °C, LogP 3.9) and from the 5-ethyl homologue (density 0.966, bp ~221.5 °C) , providing a cost-effective identity screen before release to production or further synthesis. This approach is supported by the quantitative physical property differences documented in Section 3, Evidence Items 1, 3, and 6.
Formulation of Dye-Containing Microcapsule Core Solvents for Carbonless Copy Paper
In the manufacture of pressure-sensitive carbonless copy paper, 1-methyl-3-phenyl-5-isopropylindan—derived from 5-isopropylindane—serves as one of the two most preferred water-immiscible organic core solvents for leuco dye encapsulation, as established by U.S. Patent US3939095 [1]. The compound's high LogP (4.68) minimizes dye partitioning into the aqueous phase during gelatin/gum arabic coacervation, while its solidification point and solvent power are specifically cited as selection criteria over alternatives such as the 5-tert-butyl variant. This application scenario is directly substantiated by Section 3, Evidence Items 3 and 4.
Synthetic Intermediate for Musk Fragrance Compounds via Acylation Chemistry
5-Isopropylindane serves as the hydrocarbon backbone for acylated polyalkylindan musk fragrances. Patent literature describes the reaction of 5-isopropyl-m-xylene derivatives with 2-methylpropene to generate indane derivatives possessing 'fragrant musk-like aroma' suitable for perfumes, cosmetics, soaps, and detergents [2]. The established Friedel-Crafts reactivity of the 5-isopropylindane scaffold (Section 3, Evidence Item 5) supports its use as a precursor that can undergo further electrophilic substitution to introduce acetyl or other acyl groups, yielding commercial musk odorants analogous to Traseolide and Trifernal .
Model Substrate for Regiochemical Studies in Transition Metal-Catalyzed C–H Activation
The o-isopropyl-substituted aryl alkyne motif—for which 5-isopropylindane is a representative indane scaffold—has been employed as a key mechanistic probe in DFT and experimental studies of PtCl₂-catalyzed sp³ C–H bond activation and cyclization to substituted indenes [3]. This work demonstrated that the isopropyl R group directs the reaction through pathway c (irreversible [1,5]-H shift/cyclization → [1,2]-H shift), in contrast to R = H or Br (pathway a, involving [1,2]-R migration) or R = Ar (both pathways). Researchers studying C–H functionalization regiochemistry, particularly those developing new catalyst systems for indene synthesis, can use 5-isopropylindane-derived substrates as well-characterized model compounds with established mechanistic benchmarks, as detailed in Section 3, Evidence Item 5 and Section 2.
Application
Selection Property
Validation Focus
QC Identity Verification
Multi-parameter physical constant profile
Refractive index, density, boiling range confirmation
Microcapsule Core Solvent
Patent-claimed preference for 5-isopropyl substitution
Dye retention and capsule integrity in coacervation
Musk Fragrance Precursor
Established Friedel-Crafts reactivity of scaffold
Acylation yield and olfactory profile consistency
C–H Activation Model Substrate
o-Isopropyl directing group for pathway-specific cyclization
Regiochemical outcome under PtCl₂ catalysis
[1] Sliwka, W.; Gaefke, W.; Korth, T. Dye-containing microcapsules. U.S. Patent US3939095, February 17, 1976. View Source
[2] Union Key Corps Corporation. Indane Derivative. Patent JP1997 (Heisei 9). Preparation of musk-like aroma compounds from 5-isopropyl-m-xylene and 2-methylpropene. View Source
[3] Wang, Y.; Liao, W.; Huang, G.; et al. Mechanisms of the PtCl2-Catalyzed Intramolecular Cyclization of o-Isopropyl-Substituted Aryl Alkynes for the Synthesis of Indenes and Comparison of Three sp3 C–H Bond Activation Modes. J. Org. Chem. 2014, 79 (12), 5684–5696. View Source
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